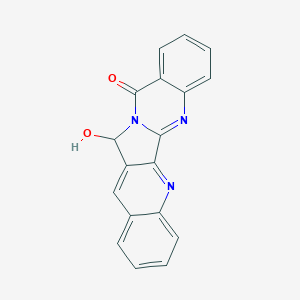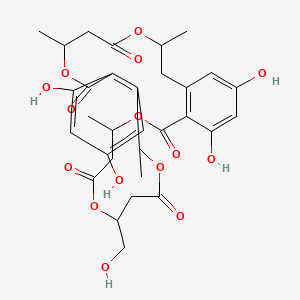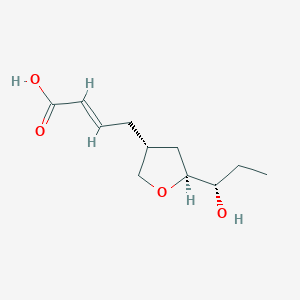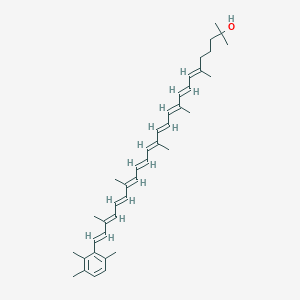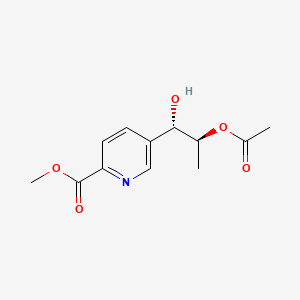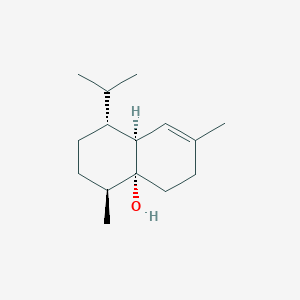
(+)-Epicubenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-epicubenol is a carbobicyclic compound that is cis-decalin substituted by a propan-2-yl group at position 1, methyl groups at position 4 and 7, and a hydroxy group at position 4a, and containing a double bond between positions 7 and 8 (the 1R,4S,4aR,8aS diastereoisomer). It is a carbobicyclic compound, a sesquiterpenoid, a tertiary alcohol and a member of octahydronaphthalenes.
Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Studies
- Sesquiterpene Cyclase Gene in Streptomyces griseus : The SGR6065 gene in Streptomyces griseus, named gecA, was identified as a sesquiterpene cyclase gene involved in the biosynthesis of (+)-epicubenol. This gene is significant as it is the first cloned gene encoding an (+)-epicubenol synthase (Nakano et al., 2012).
Immunological and Medical Research
- Effects on Dendritic Cells and Regulatory T Cells : Epicubenol was found to influence the maturation of dendritic cells derived from human monocytes and to promote the differentiation of IL-10-producing regulatory T cells in vitro. This suggests its potential application in tolerance induction post-transplantation and in autoimmune diseases (Takei et al., 2005).
Environmental and Ecological Research
- Impact on Marine Ecosystems : A study identified epicubenol as one of the volatile compounds excreted by the red tide phytoplankton Gymnodinium nagasakiense. It was observed to increase during the stationary phase of plankton culture and cause cell burst in various swimming plankton species (Kajiwara et al., 1992).
Chemical Synthesis and Mechanism
- Investigation of Epicubenol Synthesis Mechanism : Research on the biosynthesis of (+)-epicubenol by Streptomyces sp. LL-B7 epicubenol synthase revealed details about the enzymatic cyclization of farnesyl diphosphate and confirmed the involvement of a 1,2-hydride shift in its formation (Cane et al., 1993).
Pharmacological Potential
- Identification in Natural Sources : Epicubenol has been isolated from various natural sources, such as the brown alga Dictyopteris divaricata, indicating its pharmacological potential and ecological significance (Suzuki et al., 1981).
Propiedades
Nombre del producto |
(+)-Epicubenol |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(1R,4S,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14+,15+/m0/s1 |
Clave InChI |
COGPRPSWSKLKTF-GBJTYRQASA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@@H]2[C@]1(CCC(=C2)C)O)C(C)C |
SMILES |
CC1CCC(C2C1(CCC(=C2)C)O)C(C)C |
SMILES canónico |
CC1CCC(C2C1(CCC(=C2)C)O)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



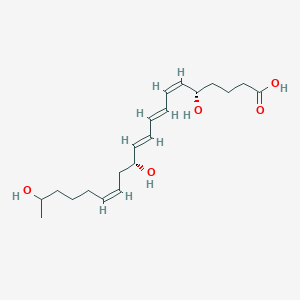
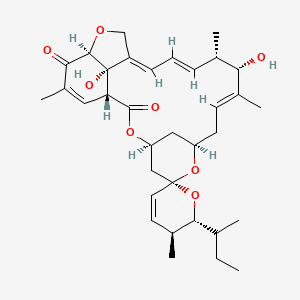

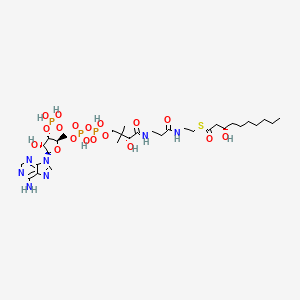
![(1S,2R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1246575.png)
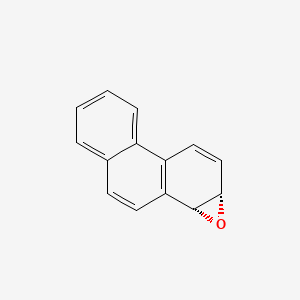
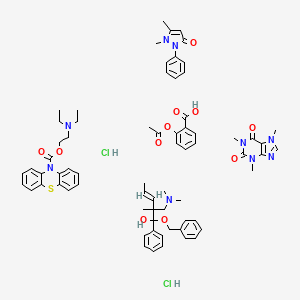
![1-[5-(3-Amino-4-hydroxy-3-methylbutyl)-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B1246579.png)

